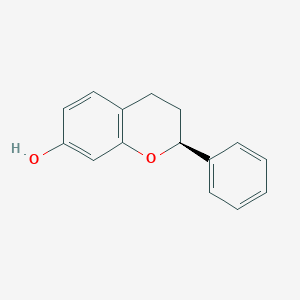
7-Hydroxyflavan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxyflavan is a hydroxyflavonoid.
Aplicaciones Científicas De Investigación
Cardiovascular Health
Recent studies have highlighted the cardioprotective properties of 7-HF, particularly in the context of myocardial ischemia/reperfusion injury (MI/RI). A study utilized network pharmacology and molecular docking to identify the mechanisms through which 7-HF exerts its effects. The results indicated that 7-HF could alleviate oxidative stress in MI/RI models by modulating key signaling pathways such as Nrf2/NQO1/HO-1, contributing to reduced myocardial damage and improved cardiac function .
Key Findings:
- Mechanism: Inhibition of oxidative stress and inflammation.
- Target Pathways: Nrf2/NQO1/HO-1 signaling pathway.
- Model Used: Animal experiments with MI/RI rats.
Nonalcoholic Fatty Liver Disease
7-HF has also been investigated for its role in treating nonalcoholic fatty liver disease (NAFLD). A study demonstrated that 7-HF could reduce fat accumulation and improve metabolic parameters in high-fat diet-induced NAFLD models. The compound was shown to mitigate oxidative stress and promote energy metabolism, suggesting its potential as a dietary supplement for liver health .
Key Findings:
- Effects: Reduced hepatic steatosis and improved glucose metabolism.
- Mechanism: Interaction with serine/threonine kinase 24 (STK24).
- Model Used: C57BL/6 mice on a high-fat diet.
Antioxidant Properties
The antioxidant capabilities of 7-HF have been extensively studied, particularly in relation to oxidative stress induced by environmental pollutants like nicotine. Research indicates that 7-HF protects renal cells from nicotine-induced cytotoxicity through the ERK/Nrf2/HO-1 pathway, highlighting its potential in renal protection .
Key Findings:
- Mechanism: Antioxidant action through ERK/Nrf2/HO-1 signaling.
- Application: Protection against renal oxidative stress.
Antimicrobial Activity
7-HF exhibits antimicrobial properties against various pathogens. A study isolated 7-HF from Avicennia officinalis and demonstrated its efficacy in inhibiting human pathogens, suggesting its potential use in biocontrol applications against plant diseases like Cercospora leaf spot .
Key Findings:
- Efficacy: Moderate inhibitory activity against human pathogens.
- Application: Biocontrol agent for agricultural diseases.
Anti-inflammatory Effects
The anti-inflammatory properties of 7-HF have been documented in various studies. It has been shown to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
Key Findings:
- Mechanism: Inhibition of MAPK/NF-κB signaling pathways.
- Application: Potential therapeutic agent for inflammatory diseases.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Model Used | Key Findings |
|---|---|---|---|
| Cardiovascular Health | Nrf2/NQO1/HO-1 signaling pathway | MI/RI rats | Alleviates oxidative stress |
| Nonalcoholic Fatty Liver Disease | Interaction with STK24 | High-fat diet mice | Reduces fat accumulation |
| Antioxidant Properties | ERK/Nrf2/HO-1 signaling pathway | Renal cell cultures | Protects against nicotine-induced cytotoxicity |
| Antimicrobial Activity | Direct inhibition of pathogens | Isolated from Avicennia officinalis | Effective against human pathogens |
| Anti-inflammatory Effects | Inhibition of MAPK/NF-κB pathways | Various inflammatory models | Reduces inflammatory responses |
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(2S)-2-phenyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O2/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-6,8,10,14,16H,7,9H2/t14-/m0/s1 |
Clave InChI |
KFUMHIDDQQILEL-AWEZNQCLSA-N |
SMILES |
C1CC2=C(C=C(C=C2)O)OC1C3=CC=CC=C3 |
SMILES isomérico |
C1CC2=C(C=C(C=C2)O)O[C@@H]1C3=CC=CC=C3 |
SMILES canónico |
C1CC2=C(C=C(C=C2)O)OC1C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















